

Comparative Docking Analysis of N-Aryl Rhodanine Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-aryl rhodanine derivatives based on molecular docking studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts to support further research and development in this promising area of medicinal chemistry.

Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties.^{[1][2]} N-aryl rhodanine derivatives, in particular, have been the subject of numerous studies involving molecular docking to elucidate their binding mechanisms and predict their potency against various biological targets. This guide synthesizes findings from several studies to offer a comparative perspective on their docking analyses.

Quantitative Docking Data Summary

The following table summarizes the quantitative data from various docking studies on N-aryl rhodanine derivatives against different protein targets. This data, including binding energies and inhibition constants (K_i), provides a comparative view of the derivatives' potential efficacy.

Derivative Class	Target Protein(s)	PDB ID(s)	Docking Software	Key Findings (Binding Energy in kcal/mol or Ki in nM)	Reference(s)
N-substituted rhodanine derivatives	Carbonic Anhydrase I & II (hCA I, hCA II), Acetylcholine esterase (AChE)	Not Specified	Not Specified	Binding Energies: hCA I: -5.969, hCA II: -5.981, AChE: -9.121. Ki values: hCA I: 43.55 ± 14.20 to 89.44 ± 24.77 nM; hCA II: 16.97 ± 1.42 to 64.57 ± 13.27 nM; AChE: 66.35 ± 8.35 to 141.92 ± 12.63 nM.	[3][4][5]
3-Aminorhodanine derivatives	Epidermal Growth Factor Receptor (EGFR)	4HJO	GOLD Suite	Showed higher anticancer activity against A549 lung cancer cells compared to Erlotinib. Compound 2b2 had an	[1][2]

IC50 of 55.8
μg/mL.

Rhodanine-linked benzenesulfonyl amides	Carbonic Anhydrase I, II, IX, XII (hCA I, II, IX, XII)	Not Specified	Not Specified	Exhibited good to excellent inhibition in the nanomolar range against all tested isoforms. [6]
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Various rhodanine derivatives	Tyrosine Kinase (c-Src)	3G6H	iGEMDOCK	Compounds with a single substituent at the C2 position of the phenyl ring showed the best inhibitory activity. [7][8]
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Allyl rhodanine azo dye derivatives	D-alanyl carrier protein ligase (DltA), Nucleoside diphosphate kinase (NDK)	3FCE, 3Q8U	Not Specified	HL3 ligand showed the best binding energy and mode to both targets, with stronger binding to DltA. [9]
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Experimental Protocols: A Synthesized Approach to Molecular Docking

While specific parameters may vary between studies, a general workflow for the molecular docking of N-aryl rhodanine derivatives can be outlined as follows. This synthesized protocol is based on common practices reported in the referenced literature.

Ligand and Protein Preparation

- **Ligand Preparation:** The 3D structures of the N-aryl rhodanine derivatives are sketched using molecular modeling software (e.g., ChemDraw, MarvinSketch) and then optimized using a suitable force field (e.g., MMFF94) and/or quantum mechanical methods to obtain the lowest energy conformation. The optimized structures are saved in a suitable format (e.g., .mol2, .pdb).
- **Protein Preparation:** The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.

Binding Site Identification and Grid Generation

- The active site of the target protein is identified, often based on the location of the co-crystallized ligand in the PDB structure or through literature reports.
- A grid box is generated around the identified active site. The size and coordinates of the grid are defined to encompass the entire binding pocket, allowing the ligand to move freely within this space during the docking simulation.

Molecular Docking Simulation

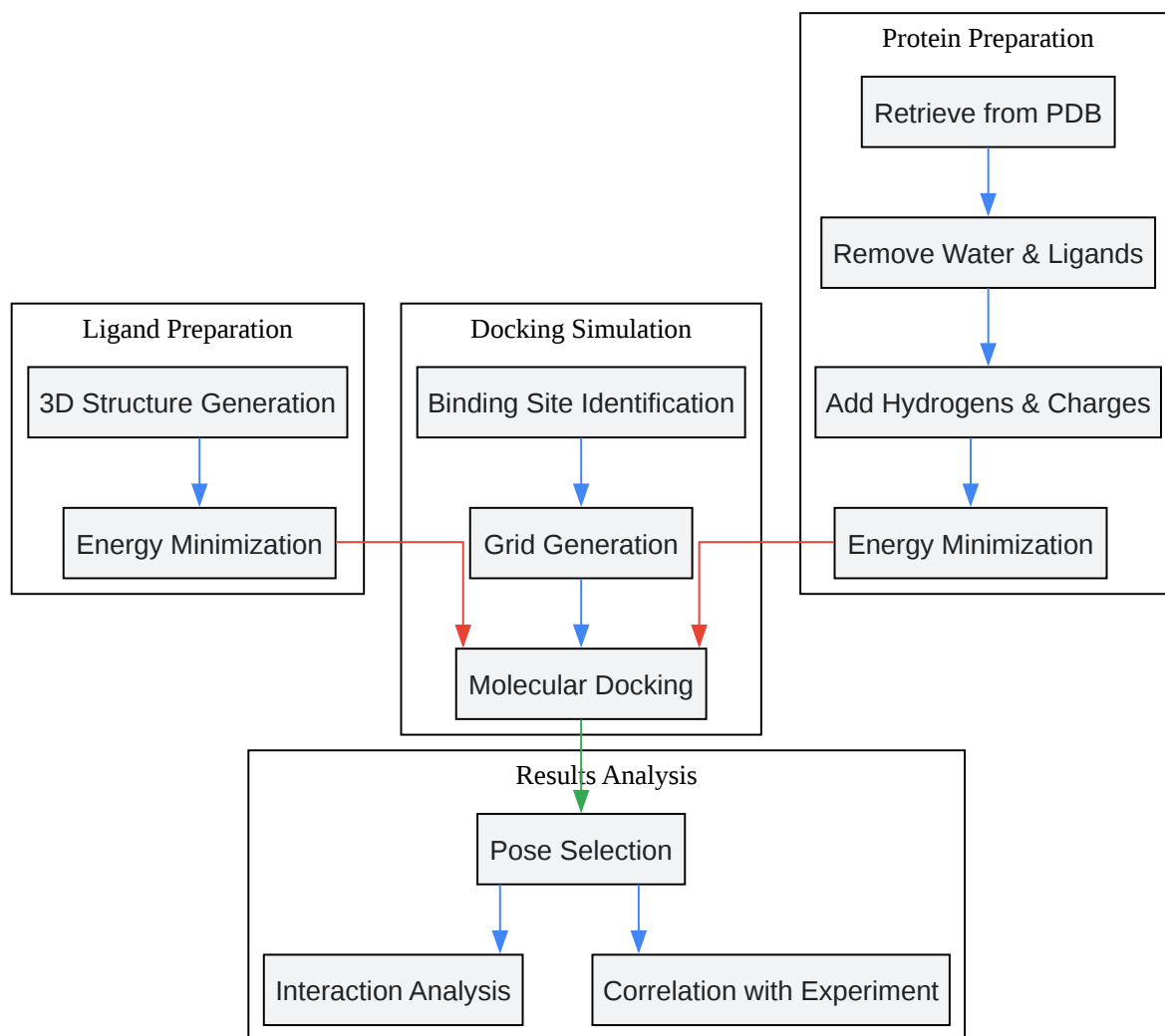
- The prepared ligands are docked into the defined active site of the prepared protein using a docking program (e.g., AutoDock, GOLD, Glide).
- The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.
- A scoring function is used to evaluate the binding affinity of each pose, predicting the binding energy or a score that reflects the stability of the protein-ligand complex.

Analysis of Docking Results

- The docking results are analyzed to identify the best-docked poses based on the scoring function.
- The binding interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of the interaction.
- The predicted binding affinities are compared with experimental data (if available) to validate the docking protocol.

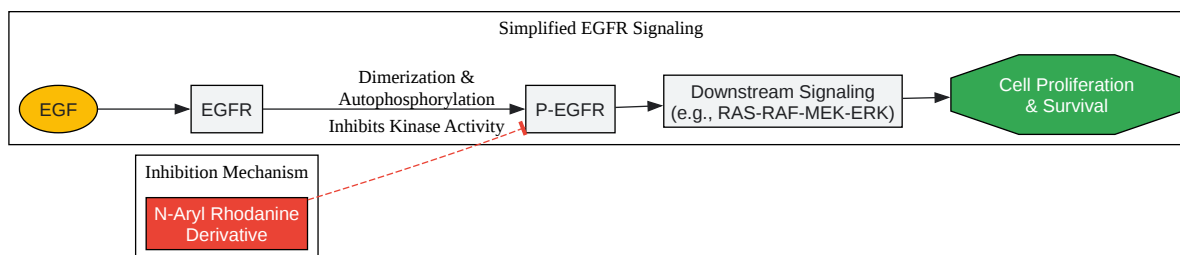
Visualizing Key Processes

To better understand the workflow and the underlying biological context, the following diagrams have been generated using the DOT language.



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A generalized workflow for molecular docking studies.



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Inhibition of EGFR signaling by N-aryl rhodanine derivatives.

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